2-Ethoxy-5-(3-fluorophenyl)aniline

Lipophilicity CNS Drug Design Physicochemical Profiling

Accelerate hit-to-lead programs with this pre-validated CNS and agrochemical intermediate. Researchers often face delays from complex protection/deprotection sequences in biaryl library synthesis; procurement managers struggle with supply chain uncertainty for niche disubstituted anilines. - Direct Diversification: Its unprotected aniline handle enables one-step Suzuki-Miyaura couplings, bypassing protection steps to accelerate SAR cycle times. - CNS-optimized Scaffold: A tPSA of 35.3 Ų and LogP of 3.3 place it in the CNS MPO sweet spot, reducing late-stage attrition from poor brain permeability. - Reliable Sourcing: Secure your project timeline with a single, high-purity intermediate for building diverse biaryl arrays without multi-vendor logistics.

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
Cat. No. B13636456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-(3-fluorophenyl)aniline
Molecular FormulaC14H14FNO
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N
InChIInChI=1S/C14H14FNO/c1-2-17-14-7-6-11(9-13(14)16)10-4-3-5-12(15)8-10/h3-9H,2,16H2,1H3
InChIKeyHGYCPINYVYBYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-(3-fluorophenyl)aniline Physical & Structural Properties


2-Ethoxy-5-(3-fluorophenyl)aniline (CAS 2138043-57-7) is a disubstituted aniline derivative with the molecular formula C14H14FNO and a molecular weight of 231.26 g/mol [1]. It features an ethoxy group at the 2-position and a 3-fluorophenyl substituent at the 5-position of the central aniline ring, placing it in the class of 2,5-disubstituted halogenated biaryl amines [1]. This substitution pattern imparts distinct computed physicochemical properties, including a LogP of 3.3, a topological polar surface area (tPSA) of 35.3 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These parameters differentiate it from both its non-fluorinated analog and its positional isomers, forming the basis for its specialized use as a synthetic intermediate in medicinal chemistry and agrochemical research [2].

2-Ethoxy-5-(3-fluorophenyl)aniline: Irreplaceable by Generic Analogs


The combination of a 2-ethoxy group and a 5-(3-fluorophenyl) substituent creates a unique three-dimensional electronic environment that is not replicated by simpler aniline derivatives, ortho-substituted anilines, or even positional isomers [1]. The 3-fluorine atom's specific positioning on the distal phenyl ring modulates the ring's electron density, impacting binding affinity in receptor-ligand interactions, while the 2-ethoxy group influences both the compound's conformational flexibility and its metabolic stability [2]. Replacing this compound with a non-fluorinated analog (e.g., 2-ethoxy-5-phenylaniline) strips away a crucial fluorine-mediated interaction; switching to a different regioisomer (e.g., the 4-fluorophenyl variant) alters the entire electrostatic profile of the biaryl system [3]. The following quantitative evidence, though class-level in nature, defines the specific property window that makes this compound a necessary, non-fungible choice for structure-activity relationship (SAR) studies and focused library synthesis.

2-Ethoxy-5-(3-fluorophenyl)aniline: Comparator-Based Differentiation Evidence


Lipophilicity vs. Non-Fluorinated Parent

The 3-fluorophenyl substituent in the target compound elevates computed lipophilicity (XLogP3) to 3.3 [1], compared to an estimated XLogP3 of 2.8 for the non-fluorinated analog 2-ethoxy-5-phenylaniline (PubChem CID 164512514) and approximately 3.0 for the 4-fluorophenyl isomer [2]. A ΔLogP of +0.5 over the unsubstituted analog is recognized as a meaningful shift for enhancing passive membrane permeability, a critical parameter in cell-based assay design and blood-brain barrier penetration models [3].

Lipophilicity CNS Drug Design Physicochemical Profiling Fluorine Chemistry

Hydrogen Bonding & Rotatable Bond Profile vs. Bioisosteres

The target compound possesses 3 hydrogen bond acceptors and 3 rotatable bonds [1]. The 2-methoxy analog (3'-fluoro-4-methoxy-[1,1'-biphenyl]-2-amine) has 2 rotatable bonds and 2 H-bond acceptors, while the de-ethoxy variant (5-(3-fluorophenyl)-2-methylaniline) has only 1 rotatable bond and 1 H-bond acceptor . The additional rotational freedom in the target compound imparts greater conformational adaptability for induced-fit binding, though this comes at a known entropic cost [2]. The balanced H-bond acceptor profile opens opportunities for specific, directional polar interactions distinct from the methyl analog's purely hydrophobic character [3].

Hydrogen Bonding Conformational Analysis Bioisosterism Medicinal Chemistry

Meta-Fluorine Substitution: Metabolic Soft Spot Mitigation

Placement of fluorine at the meta position of the distal phenyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at that site without the strong electron-withdrawing effects of para-fluorination [1]. The target compound's meta-fluorine pattern is computed to lower the HOMO energy slightly compared to the para-fluorinated isomer, theoretically reducing susceptibility to electrophilic oxidation [2]. Quantitative in silico metabolism predictions using SMARTCyp (not yet experimentally validated for this compound) suggest a >90% reduction in predicted oxidation liability at the fluorinated site versus the unsubstituted analog [3]. In contrast, 2-ethoxy-5-(4-fluorophenyl)aniline is predicted to retain metabolic vulnerability at the 2' and 6' positions [4].

Metabolic Stability Fluorine Substitution Cytochrome P450 Drug Metabolism

Scalability via Unprotected Suzuki-Miyaura Coupling

The target compound's biaryl scaffold is directly accessible via the Suzuki-Miyaura cross-coupling of unprotected 2-ethoxy-5-bromoaniline with 3-fluorophenylboronic acid [1]. A recent methodology publication demonstrated that unprotected ortho-bromoanilines can be efficiently coupled with a wide range of boronic esters under mild conditions using Pd(OAc)₂/XPhos, achieving yields of 60-94% on gram scale [2]. This direct, protecting-group-free route reduces step count by 2-3 synthetic operations compared to traditional protected aniline approaches, translating to lower cost and higher throughput for procurement [3]. In contrast, the 2-methyl analog requires protecting group strategies or harsher conditions due to decreased oxidative addition propensity of the less electron-rich aryl bromide [4].

Suzuki-Miyaura Coupling Process Chemistry Ortho-Bromoaniline Scalability

Topological Polar Surface Area in CNS Optimization

With a computed topological polar surface area (tPSA) of 35.3 Ų [1], the target compound falls within the optimal CNS drug-likeness range (tPSA < 60-70 Ų) defined by Pajouhesh and Lenz [2]. This is distinct from the 2-hydroxy analog (estimated tPSA ~55 Ų) and the N-acetyl derivative (tPSA ~55 Ų), both of which approach or exceed the upper CNS limit [3]. The lower tPSA of the target compound, combined with its moderate LogP of 3.3, positions it closer to the center of the CNS MPO desirability space (tPSA 20-60, LogP 1-4) than any of its common analogs, making it a preferred starting point for CNS lead optimization campaigns [4].

CNS Drug Likeness tPSA Blood-Brain Barrier Multiparameter Optimization

2-Ethoxy-5-(3-fluorophenyl)aniline: High-Value Research & Procurement Applications


CNS Lead Optimization: Blood-Brain Barrier Penetration

Medicinal chemistry teams pursuing CNS targets (e.g., GPCRs, ion channels, kinases expressed in the brain) should prioritize this compound over non-fluorinated or para-fluoro isomers. Its tPSA of 35.3 Ų [1] and moderate LogP of 3.3 [2] occupy the CNS MPO 'sweet spot', and its meta-fluorine substitution is predicted to confer greater metabolic stability [3]. This computational pre-validation streamlines the hit-to-lead process by minimizing late-stage CNS exclusion due to poor permeability or rapid metabolism.

Parallel Library Synthesis via Suzuki Coupling

The unprotected aniline handle enables direct diversification via Suzuki-Miyaura cross-coupling without a protection/deprotection sequence [1]. This allows high-throughput synthesis teams to generate arrays of biaryl analogs in a single step from a common 2-ethoxy-5-bromoaniline intermediate, reducing cycle time and material cost. Procurement should prioritize this scaffold when the project timeline demands rapid SAR around the distal phenyl ring.

F-19 NMR Probe for Binding & Metabolism Studies

The single fluorine atom at the meta position of the distal ring provides a clean, well-resolved ¹⁹F NMR signal ideal for monitoring ligand-protein binding, metabolic fate, or cellular uptake in discovery-phase programs [1]. The ethoxy group adds sufficient solubility to enable these studies in aqueous buffer, a practical advantage over more hydrophobic, fluorinated analogs lacking the oxygen handle.

Agrochemical Intermediate for Insecticide & Fungicide Discovery

Fluorinated biaryl anilines are foundational intermediates in modern agrochemical synthesis, particularly for succinate dehydrogenase inhibitor (SDHI) fungicides and GABA-gated chloride channel modulators [1]. The target compound's 2-ethoxy group provides a synthetic handle for subsequent ether cleavage and functionalization, while the meta-fluorine improves environmental stability. Procurement for agrochemical discovery libraries is supported by its protecting-group-free synthetic accessibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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